molecular formula C23H16N2O2 B11089726 (3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one

(3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one

Cat. No.: B11089726
M. Wt: 352.4 g/mol
InChI Key: YGLUFGZLWHKFJF-GFMRDNFCSA-N
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Description

3-[(Z)-2-(Diphenylmethylene)hydrazono]-5-phenyl-2-furanone is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-2-(diphenylmethylene)hydrazono]-5-phenyl-2-furanone typically involves the reaction of diphenylmethylene hydrazine with a suitable furanone precursor. One common method includes the intramolecular cyclization of 2-[(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid under the action of propionic anhydride . The reaction conditions often require the presence of equimolar quantities of triethylamine to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-2-(Diphenylmethylene)hydrazono]-5-phenyl-2-furanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-[(Z)-2-(Diphenylmethylene)hydrazono]-5-phenyl-2-furanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Z)-2-(Diphenylmethylene)hydrazono]-5-phenyl-2-furanone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form reversible covalent bonds with biological molecules, modulating their activity. This interaction can lead to various biological effects, such as analgesic and anti-inflammatory activities . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-2-(Diphenylmethylene)hydrazono]-5-phenyl-2-furanone is unique due to its specific hydrazone functional group and furanone backbone, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H16N2O2

Molecular Weight

352.4 g/mol

IUPAC Name

(3Z)-3-(benzhydrylidenehydrazinylidene)-5-phenylfuran-2-one

InChI

InChI=1S/C23H16N2O2/c26-23-20(16-21(27-23)17-10-4-1-5-11-17)24-25-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H/b24-20-

InChI Key

YGLUFGZLWHKFJF-GFMRDNFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=N/N=C(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O2

Origin of Product

United States

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